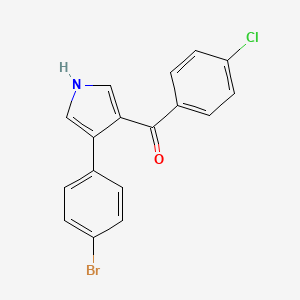

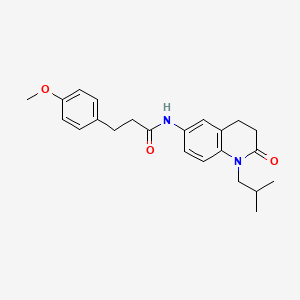

![molecular formula C17H16N2O B2902334 4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1092284-67-7](/img/structure/B2902334.png)

4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one, also known as DM-BDZ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery.

Scientific Research Applications

Synthesis and Cyclization Reactions

Compounds with similar structures have been used in synthesis and cyclization reactions to create new chemical entities. These reactions are fundamental in medicinal chemistry for drug design and development .

Metal–Organic Frameworks (MOFs)

The dimethylphenyl substitution pattern is relevant in the construction of MOFs, which have applications in gas storage, separation, and catalysis due to their porosity and structural diversity .

Anti-inflammatory Agents

Derivatives of similar diazepine structures have been synthesized and evaluated for their anti-inflammatory activities. This suggests potential applications in developing new anti-inflammatory drugs .

Cytotoxic Activity

The benzo-pyrano-diazepine skeleton has shown a broad spectrum of cytotoxic action against various cell lines, indicating potential use in cancer research and therapy .

Molecular Assemblies

Diazepine structures are important in the development of molecular assemblies with a wide range of applications across diverse fields, including pharmaceuticals and materials science .

Docking Studies

Related diazepine compounds have been used in docking studies to predict interactions with biological receptors, which is crucial for understanding drug-receptor interactions and designing new therapeutics .

MDPI - Synthesis and Cyclizations RSC - Metal–Organic Frameworks X-Mol - Anti-inflammatory Evaluation MDPI - Cytotoxic Activity Springer - Molecular Assemblies Springer - Docking Studies

Mechanism of Action

Biochemical Pathways

The compound has been identified as a potential PPARα agonist . PPARα is a key regulator of fatty acid metabolism and ketogenesis. Its regulatory pathways involve activating fatty acid uptake, accelerating fatty acid oxidation, inhibiting gluconeogenesis, and suppressing inflammation and fibrosis .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

The compound and its derivatives were discovered to promote the expression of the PPARα downstream gene, carnitine palmitoyl transterase-1 α (cpt1α) . .

Action Environment

Factors such as pH, temperature, and the presence of other compounds can potentially affect the action of the compound .

properties

IUPAC Name |

4-(3,4-dimethylphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-11-7-8-13(9-12(11)2)16-10-17(20)19-15-6-4-3-5-14(15)18-16/h3-9H,10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSILLOBOOFMDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3NC(=O)C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dimethoxyphenyl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2902252.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2902255.png)

![N-ethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2902256.png)

![1-(2,4-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2902260.png)

![N-(3-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2902261.png)

![4-methoxy-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2902262.png)

![N-(3-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2902267.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2902270.png)

![3-(Methoxymethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2902274.png)